



# Application Notes and Protocols: Gene Expression Profiling of CC-122 Treated DLBCL Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | PF-122   |           |
| Cat. No.:            | B1193418 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive and heterogeneous malignancy. While immunochemotherapy has improved outcomes, a significant number of patients experience refractory or relapsed disease, highlighting the need for novel therapeutic strategies. CC-122 (Avadomide) is a novel small molecule agent that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2][3][4] In DLBCL, CC-122 binding to CRBN leads to the ubiquitination and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3][4] These transcription factors are crucial for B-cell development and function. Their degradation by CC-122 results in both direct anti-tumor effects and immunomodulatory activities.[1][2]

Mechanistically, the degradation of Ikaros and Aiolos leads to the de-repression of interferon-stimulated genes (ISGs), mimicking an interferon (IFN) response that can induce apoptosis in both Activated B-Cell-like (ABC) and Germinal Center B-cell-like (GCB) DLBCL subtypes.[2][3] [4] This activity profile distinguishes CC-122 from other immunomodulatory agents that show preferential activity in the ABC subtype.[2] Furthermore, the degradation of Ikaros and Aiolos in T-cells enhances interleukin-2 (IL-2) production, contributing to an anti-lymphoma immune response.[1]



This document provides detailed application notes on the gene expression profiling of DLBCL cells treated with CC-122, including illustrative data and comprehensive experimental protocols.

# **Data Presentation**

The following tables summarize illustrative quantitative data representing the expected gene expression changes in DLBCL cells following treatment with CC-122. This data is based on published literature describing the upregulation of interferon-stimulated genes.

Table 1: Illustrative Gene Expression Changes in DLBCL Cell Lines Treated with CC-122



| Gene Symbol | Gene Name                                                   | Fold Change (CC-<br>122 vs. Control) | p-value |
|-------------|-------------------------------------------------------------|--------------------------------------|---------|
| IRF7        | Interferon Regulatory<br>Factor 7                           | 8.5                                  | < 0.001 |
| IFIT1       | Interferon Induced Protein With Tetratricopeptide Repeats 1 | 12.2                                 | < 0.001 |
| IFIT3       | Interferon Induced Protein With Tetratricopeptide Repeats 3 | 15.1                                 | < 0.001 |
| DDX58       | DExD/H-Box Helicase<br>58 (also known as<br>RIG-I)          | 10.8                                 | < 0.001 |
| OAS1        | 2'-5'-Oligoadenylate<br>Synthetase 1                        | 7.9                                  | < 0.001 |
| MX1         | MX Dynamin Like<br>GTPase 1                                 | 9.3                                  | < 0.001 |
| STAT1       | Signal Transducer and<br>Activator of<br>Transcription 1    | 6.5                                  | < 0.001 |
| ISG15       | ISG15 Ubiquitin Like<br>Modifier                            | 11.5                                 | < 0.001 |

Note: This table presents illustrative data based on the known mechanism of CC-122. Actual results may vary depending on the cell line, experimental conditions, and data analysis methods.

# **Experimental Protocols**



The following protocols provide a detailed methodology for the treatment of DLBCL cells with CC-122 and subsequent gene expression profiling using RNA sequencing.

### **Protocol 1: Culture and Treatment of DLBCL Cell Lines**

- · Cell Culture:
  - Culture DLBCL cell lines (e.g., TMD8 for ABC subtype, SU-DHL-4 for GCB subtype) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
  - Ensure cells are in the logarithmic growth phase before treatment.
- CC-122 Preparation:
  - Prepare a stock solution of CC-122 (Avadomide) in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.
  - Store the stock solution at -20°C.
  - $\circ$  Further dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.1  $\mu$ M, 1  $\mu$ M, 10  $\mu$ M) immediately before use.
- Cell Treatment:
  - Seed DLBCL cells in 6-well plates at a density of 5 x 10<sup>5</sup> cells/mL.
  - Treat the cells with varying concentrations of CC-122 or with DMSO as a vehicle control.
  - Incubate the treated cells for 24 hours.

## **Protocol 2: RNA Extraction and Quality Control**

- Cell Lysis and Homogenization:
  - Harvest the cells by centrifugation.



- Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent) according to the manufacturer's instructions.
- Homogenize the lysate by passing it through a fine-gauge needle.

#### RNA Isolation:

- Perform RNA isolation using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) or phenolchloroform extraction followed by ethanol precipitation.
- Include an on-column DNase digestion step to remove any contaminating genomic DNA.

### RNA Quality Control:

- Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
- Evaluate the integrity of the RNA using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of >8 is recommended for RNA sequencing.

# Protocol 3: RNA Sequencing Library Preparation and Sequencing

- mRNA Enrichment:
  - Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads to capture the poly(A) tails of mRNA molecules.
- RNA Fragmentation and cDNA Synthesis:
  - Fragment the enriched mRNA into smaller pieces.
  - Synthesize first-strand complementary DNA (cDNA) from the fragmented mRNA using reverse transcriptase and random primers.
  - Synthesize the second strand of cDNA using DNA polymerase I.



### • Library Preparation:

- Perform end-repair on the double-stranded cDNA fragments to create blunt ends.
- A-tail the cDNA fragments by adding a single adenosine nucleotide to the 3' ends.
- Ligate sequencing adapters to the A-tailed cDNA fragments. These adapters contain sequences for primer binding for amplification and sequencing.
- Amplify the adapter-ligated library by PCR to generate a sufficient quantity for sequencing.
- Library Quality Control and Sequencing:
  - Assess the quality and size distribution of the prepared library using an automated electrophoresis system.
  - · Quantify the library using qPCR.
  - Perform high-throughput sequencing of the prepared library on a suitable platform (e.g., Illumina NovaSeq).

# **Protocol 4: Bioinformatic Analysis of RNA-Seq Data**

- Quality Control of Raw Sequencing Reads:
  - Use tools like FastQC to assess the quality of the raw sequencing reads.
  - Trim adapter sequences and low-quality bases from the reads using tools like
     Trimmomatic.
- Alignment to a Reference Genome:
  - Align the trimmed reads to a human reference genome (e.g., GRCh38) using a spliceaware aligner such as STAR.
- Quantification of Gene Expression:
  - Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.



- Differential Gene Expression Analysis:
  - Perform differential gene expression analysis between CC-122 treated and control samples using packages like DESeq2 or edgeR in R.
  - Identify genes with a statistically significant change in expression (e.g., adjusted p-value <</li>
     0.05) and a fold change greater than a defined threshold (e.g., |log2(fold change)| > 1).
- Pathway and Functional Enrichment Analysis:
  - Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome)
     on the list of differentially expressed genes using tools like GSEA or DAVID to identify
     significantly enriched biological pathways.

# **Mandatory Visualizations**









Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preparation of cDNA libraries for high-throughput RNA sequencing analysis of RNA 5' ends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering RNA-seq Library Preparation: From Principles to Protocol CD Genomics [cd-genomics.com]
- 3. stackwave.com [stackwave.com]
- 4. Preparation of cDNA library for RNA-seq [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Gene Expression Profiling of CC-122 Treated DLBCL Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1193418#gene-expression-profiling-of-cc-122-treated-dlbcl-cells]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com